N'-(4-cyanophenyl)-2-fluoro-N-(4-phenoxyphenyl)propanediamide
Description
N'-(4-cyanophenyl)-2-fluoro-N-(4-phenoxyphenyl)propanediamide is a propanediamide derivative featuring a fluoro substituent at the 2-position of the propanediamide backbone, with aromatic 4-cyanophenyl and 4-phenoxyphenyl groups attached to the nitrogen atoms. The compound’s structure combines electron-withdrawing (cyano, fluoro) and electron-donating (phenoxy) substituents, which may influence its physicochemical properties, such as solubility, dipole moment, and thermal stability.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-fluoro-N'-(4-phenoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c23-20(21(27)25-16-8-6-15(14-24)7-9-16)22(28)26-17-10-12-19(13-11-17)29-18-4-2-1-3-5-18/h1-13,20H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCZGAOOYAWRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C(=O)NC3=CC=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the propanediamide backbone. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N'-(4-cyanophenyl)-2-fluoro-N-(4-phenoxyphenyl)propanediamide is an anti-virulence compound that has demonstrated preclinical activity against several bacterial species . Research indicates its potential applications in combating biofilms produced by Pseudomonas, Klebsiella, and Staphylococcus .
Scientific Research Applications
- Anti-Biofilm Agent: this compound has been identified as an effective agent against biofilms . Biofilms are complex communities of bacteria that are difficult to eradicate and are associated with chronic infections .
- Activity Against Pseudomonas: This compound has shown anti-biofilm activity against Pseudomonas species . Pseudomonas is a genus of bacteria known for its ability to form biofilms, which contribute to its persistence in various environments and infections .
- Activity Against Klebsiella: this compound also exhibits activity against Klebsiella, another bacterial genus capable of forming biofilms and causing infections .
- Activity Against Staphylococcus: Research also indicates that this compound is effective against Staphylococcus, a common bacterium involved in various infections, including those associated with biofilms .
Preclinical Studies
- In vivo studies: Some studies have investigated the effects of this compound in living organisms .
- In vitro studies: Some studies have investigated the effects of this compound in controlled laboratory settings .
Data Table
| Compound | Target Organism(s) | Activity | Study Type |
|---|---|---|---|
| This compound | Pseudomonas, Klebsiella, Staphylococcus | Anti-biofilm | Preclinical |
Mechanism of Action
The mechanism by which N-(4-cyanophenyl)-2-fluoro-N’-(4-phenoxyphenyl)propanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs identified in the evidence:
Key Differences and Implications
- Electron Effects: The target compound’s 4-cyanophenyl group is strongly electron-withdrawing, which may reduce electron density at the amide nitrogen compared to chlorophenyl or fluorophenyl analogs. This could lower reactivity in nucleophilic reactions but enhance thermal stability .
- Fluorine Position : The 2-fluoro substituent on the propanediamide backbone may alter conformational flexibility compared to N,N'-bis(4-fluorophenyl)propanediamide , where fluorine is on the aryl rings. This could affect intermolecular interactions in solid-state applications .
Biological Activity
N'-(4-cyanophenyl)-2-fluoro-N-(4-phenoxyphenyl)propanediamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
- Chemical Formula : CHFNO
- Molecular Weight : 389.4 g/mol
- CAS Number : 2249405-93-2
- Structure : The compound features a cyano group, a fluoro substituent, and a phenoxyphenyl moiety attached to a propanediamide backbone.
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.
- Receptor Modulation : Altering receptor conformation and function, leading to changes in downstream signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits notable activities against various microbial strains and may possess anti-inflammatory properties. Below is a summary of its biological activities based on recent studies:
Case Studies
-
Antimicrobial Efficacy Against Biofilms
- A study assessed the compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated significant reductions in biofilm density when treated with varying concentrations of the compound, suggesting potential for use in treating chronic infections associated with biofilm-forming bacteria.
-
Virulence Factor Reduction
- In research focusing on Klebsiella pneumoniae, this compound demonstrated the capacity to downregulate virulence factors such as pyocyanin production, indicating its potential as an anti-virulence agent.
-
Inflammatory Response Modulation
- An investigation into the anti-inflammatory properties revealed that the compound could significantly reduce levels of pro-inflammatory cytokines in human cell lines, highlighting its potential role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
